An In-depth Technical Guide to N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide
An In-depth Technical Guide to N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide
This guide provides a comprehensive overview of the core properties, synthesis, and applications of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, a key intermediate in the synthesis of important pharmaceutical compounds.
Core Properties and Identification
N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, with the CAS Number 41472-49-5, is a white or colorless crystalline powder.[1] It is also known by several synonyms, including N-(p-Sulfamoylphenethyl)acetamide and 4-(2-Acetylaminoethyl)benzenesulfonamide.[2] This compound plays a crucial role as an intermediate in the synthesis of sulfonylurea drugs like glibenclamide and glipizide, which are used in the treatment of type 2 diabetes.[1] It also finds application as a dye intermediate.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H14N2O3S | [2] |
| Molecular Weight | 242.3 g/mol | [2] |
| Melting Point | 168-174°C | [1][3] |
| Boiling Point | 387.4°C at 760 mmHg | [1][3] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 188.1°C | [1][3] |
| Appearance | White or colorless powder/crystals | [1][4] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [4] |
Synthesis and Mechanism
The synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a multi-step process that typically starts from β-phenylethylamine. The general synthetic pathway involves acetylation, chlorosulfonation, amination, and in some routes, a final hydrolysis step.
Generalized Synthesis Workflow
A common industrial synthesis route is as follows:
-
Acetylation: β-phenylethylamine is acetylated using acetic acid or acetic anhydride to protect the amino group, forming N-acetylphenethylamine.[5][6]
-
Chlorosulfonation: The resulting N-acetylphenethylamine is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the benzene ring, yielding p-(2-acetamidoethyl)benzenesulfonyl chloride.[5][7]
-
Amination: The sulfonyl chloride intermediate is then reacted with ammonia to form the sulfonamide group, resulting in the final product, N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.[5]
This process is foundational for producing various sulfonamide-based pharmaceuticals.[8]
Caption: Generalized synthesis workflow for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.
Biological Significance and Applications
Sulfonamides as a class of compounds exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-diabetic properties.[9][10] N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide's primary significance lies in its role as a precursor to more complex drug molecules.
Role as a Pharmaceutical Intermediate
The structure of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide makes it an ideal building block for the synthesis of second-generation sulfonylurea drugs.[1] These drugs function by stimulating insulin secretion from the pancreas, a key mechanism in managing type 2 diabetes.
Research Applications
Beyond its industrial importance, derivatives of this compound and its parent molecule, 4-(2-aminoethyl)benzenesulfonamide, are used in research. For instance, 4-(2-aminoethyl)benzenesulfonamide has been used in studies on human hepatocellular carcinoma cells and to develop model systems for studying biochemical interactions. Additionally, novel N4-substituted derivatives of 4-(2-aminoethyl)benzenesulfonamide have been synthesized and investigated as inhibitors of carbonic anhydrase isoforms, some of which are associated with tumors.[11]
Experimental Protocol: Laboratory Scale Synthesis
The following is a representative protocol for the synthesis of 4-(2-aminoethyl)benzenesulfonamide, the parent compound of the topic molecule. The acetylation of this parent compound would be the subsequent step to yield N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.
Objective: To synthesize 4-(2-aminoethyl)benzenesulfonamide from p-(2-acetamidoethyl)benzenesulfonyl chloride.
Materials:
-
p-(2-acetamidoethyl)benzenesulfonyl chloride
-
Acetone
-
Concentrated ammonia solution
-
Ice
-
Water
-
2N Hydrochloric acid
-
2N Potassium hydroxide solution
Procedure:
-
Amination: Dissolve the starting sulfonyl chloride in acetone. While cooling in an ice-water bath, add concentrated ammonia solution to the reaction mixture and stir at room temperature.[12]
-
Precipitation: After the reaction is complete, pour the mixture into ice water to precipitate the crude product.[12]
-
Filtration: Collect the solid product by filtration.[12]
-
Hydrolysis (De-acetylation): Acidify the collected solid with 2N hydrochloric acid and heat the mixture to reflux for several hours to remove the acetyl protecting group.[12]
-
Purification: After reflux, filter the solution. Dissolve the filtrate in hot water and adjust the pH to 11-12 with a 2N KOH solution.[12]
-
Crystallization and Isolation: Cool the basic solution in an ice bath to precipitate the purified 4-(2-aminoethyl)benzenesulfonamide. Collect the pale yellow precipitate by filtration and dry under a vacuum.[12]
Causality: The initial amination step converts the reactive sulfonyl chloride to the more stable sulfonamide. The subsequent acid hydrolysis is crucial for removing the N-acetyl protecting group from the ethylamine side chain, yielding the primary amine of the parent compound. The final pH adjustment and crystallization serve to purify the product.
Safety and Handling
The parent compound, 4-(2-aminoethyl)benzenesulfonamide, is classified as a corrosive solid.[13][14] It can cause severe skin burns and eye damage.[14] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical and its derivatives. Work should be conducted in a well-ventilated area.[15]
The acetylated form, while generally less reactive due to the protection of the primary amine, should still be handled with care, following standard laboratory safety procedures.
Conclusion
N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a compound of significant industrial and research interest. Its well-defined physicochemical properties and established synthesis routes make it a valuable intermediate in the production of life-saving medications. Further research into its derivatives continues to open new avenues for therapeutic intervention in a variety of diseases.
References
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PubChem. 4-acetyl-N-(2-aminoethyl)benzenesulfonamide. Available from: [Link].
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Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link].
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PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link].
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ResearchGate. (PDF) Biological activities of sulfonamides. Available from: [Link].
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PMC. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Available from: [Link].
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ResearchGate. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Available from: [Link].
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link].
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SpectraBase. 4-Chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide, N-acetyl- - Optional[13C NMR]. Available from: [Link].
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